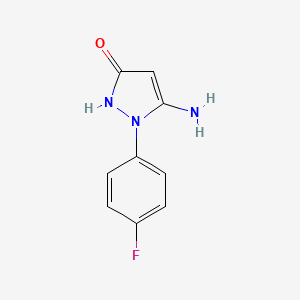

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFBYCHYMVLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693315 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247169-18-1 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Heterocycles in Synthetic and Biological Chemistry

Fluorinated heterocyclic compounds have become increasingly popular in medicinal chemistry. The inclusion of fluorine atoms into a molecule can significantly alter its physicochemical properties. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can enhance the metabolic stability of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. This strategic substitution can improve the binding affinity of a ligand to a protein. mdpi.com

The introduction of fluorine can also modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

Historical Context and Evolution of Pyrazole Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established scaffold in medicinal chemistry. mdpi.com While rarely found in natural products, synthetic pyrazole derivatives exhibit a wide array of biological activities. mdpi.com Historically, pyrazole-containing molecules have been developed as anti-inflammatory, analgesic, and antipyretic drugs. nih.gov

The synthesis of pyrazole derivatives has evolved over the years, with classic methods like the Knorr pyrazole synthesis providing a foundation for more advanced and regioselective synthetic strategies. mdpi.com Modern synthetic methods, including microwave-assisted reactions, have enabled the efficient creation of diverse libraries of pyrazole-based compounds for high-throughput screening. mdpi.com This has led to the discovery of pyrazoles with a broad spectrum of pharmacological applications, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, and anti-tumor activities. mdpi.commdpi.commdpi.comnih.gov

Rationale for Research Focus on 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol Derivatives

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The core of this compound is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This structure exists in tautomeric equilibrium with its pyrazolone (B3327878) form, 5-amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one.

The most common and strategically sound approach for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a functional equivalent. chemhelpasap.commdpi.com Applying this logic, the primary disconnection of the target molecule occurs at the bonds formed during the cyclization process. This leads to two key synthons: (4-fluorophenyl)hydrazine (B109058) and a three-carbon electrophilic component.

Retrosynthetic Pathway:

Figure 1: Retrosynthetic Disconnection of this compound.

This analysis identifies (4-fluorophenyl)hydrazine as a key starting material. The other required precursor is a β-carbonyl nitrile, such as ethyl cyanoacetate (B8463686) or cyanoacetonitrile. These compounds provide the necessary carbon backbone and functional groups (a nitrile to become the 5-amino group and a carbonyl/ester to become the 3-hydroxyl group) for the cyclization. The synthesis of N-aryl-5-aminopyrazoles from β-aminocrotononitrile and arylhydrazines has also been reported, representing an alternative but related disconnection strategy. chim.it

Classical Synthetic Approaches for Pyrazol-3-ol Rings

The cornerstone of classical pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. mdpi.comslideshare.netwikipedia.org This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic or basic conditions. slideshare.netjk-sci.comslideshare.net

A variation of the Knorr reaction, which is directly applicable to the synthesis of the target molecule, is the condensation of a hydrazine with a β-ketoester. chemhelpasap.comnih.gov The reaction mechanism generally proceeds through two main steps:

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. chemhelpasap.com

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration, to form the stable aromatic pyrazole ring. chemhelpasap.comwikipedia.org

For the synthesis of this compound, the reaction would involve (4-fluorophenyl)hydrazine and ethyl cyanoacetate. The reaction is typically heated in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., sodium acetate). chemhelpasap.comchim.itresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| Hydrazine/Derivative | 1,3-Dicarbonyl Compound | Acid Catalyst | Pyrazole | slideshare.netjk-sci.com |

| Hydrazine Hydrate | Ethyl Benzoylacetate | 1-Propanol, Acetic Acid, 100°C | Pyrazolone | chemhelpasap.com |

| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO, Aqueous | 1,3,5-substituted Pyrazole | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. nih.govresearchgate.net The synthesis of pyrazole derivatives has been a fertile ground for the application of green chemistry principles, moving away from harsh reaction conditions and toxic solvents. nih.govresearchgate.nettandfonline.com

Key green strategies applicable to the synthesis of the target compound include:

Aqueous Media: Utilizing water as a solvent is a primary green approach, as it is non-toxic, inexpensive, and environmentally safe. researchgate.netthieme-connect.comthieme-connect.com Multicomponent reactions for pyrazole synthesis have been successfully performed in water, often leading to high yields and simple product isolation. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often aided by microwave or ultrasound irradiation, minimizes waste and can significantly reduce reaction times. tandfonline.comresearchgate.netrsc.orgtandfonline.com Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.netnih.govrsc.org

Benign and Recyclable Catalysts: The use of heterogeneous catalysts, such as magnetic nanoparticles (e.g., CoFe2O4), nano-ZnO, or biocatalysts, allows for easy separation from the reaction mixture and potential reuse, aligning with green chemistry goals. nih.govresearchgate.netnih.govresearchgate.net

| Green Method | Catalyst/Medium | Advantages | Reference(s) |

| Ultrasonic Irradiation | Magnetic nano-[CoFe2O4] / Water | Short reaction time, excellent yield, catalyst recovery | researchgate.net |

| Microwave Irradiation | L-tyrosine / H₂O–ethanol | Faster reaction, excellent yields | nih.gov |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | Environment-friendly, shorter time, good yields | tandfonline.comtandfonline.com |

| Aqueous Synthesis | Imidazole (B134444) | Simple method, short time, easy separation | acs.org |

Chemo- and Regioselectivity Considerations in this compound Synthesis

When unsymmetrical reagents are used, controlling the regiochemical outcome of the reaction is paramount. The synthesis of this compound from (4-fluorophenyl)hydrazine and an unsymmetrical precursor like ethyl cyanoacetate presents a regiochemical challenge. The condensation can potentially yield two regioisomers: the desired 1,5-disubstituted product or the 1,3-disubstituted isomer.

The regioselectivity of the Knorr synthesis is influenced by several factors:

Reactivity of Carbonyl Groups: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl group. In the case of ethyl cyanoacetate, the ketone/ester carbonyl is generally more reactive towards hydrazines than the nitrile group.

Reaction pH: The acidity or basicity of the reaction medium can influence which tautomeric form of the 1,3-dicarbonyl compound predominates and can alter the nucleophilicity of the hydrazine, thereby directing the reaction pathway. wikipedia.org

Substituents: The electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound can dictate the site of the initial attack and the stability of the resulting intermediates. beilstein-journals.org

Studies on the reaction between arylhydrazines and fluorinated β-diketones have shown that the reaction can yield a variety of pyrazole and pyrazoline isomers, with the outcome controlled by the dehydration kinetics of intermediate dihydroxypyrazolidines. researchgate.netcdnsciencepub.com For the synthesis of the target compound, the reaction of (4-fluorophenyl)hydrazine with ethyl cyanoacetate is expected to be highly regioselective, yielding the 5-amino-3-hydroxy isomer. This is because the initial attack of the unsubstituted -NH2 group of the hydrazine on the ester carbonyl is followed by cyclization of the resulting hydrazone via attack of the N-phenyl nitrogen onto the nitrile carbon. Several methods have been developed to achieve regioselective synthesis of polysubstituted pyrazoles. nih.govrsc.org

Novel Catalytic Strategies for the Synthesis of this compound

The development of novel catalysts has revolutionized pyrazole synthesis, offering higher efficiency, milder reaction conditions, and improved selectivity. nih.govresearchgate.net These catalysts can be broadly categorized.

Lewis Acid Catalysis: Metal triflates like Yb(PFO)₃ and copper triflate have been shown to be effective. mdpi.comnih.govbeilstein-journals.org Yb(PFO)₃, for instance, can activate and stabilize the enol tautomer of β-ketoesters, facilitating their cyclization with hydrazones. beilstein-journals.orgnih.gov SmCl₃ has been used for the in-situ generation of 1,3-diketones followed by cyclization. beilstein-journals.orgnih.gov

Nanocatalysis: Nanoparticles offer high surface area and unique catalytic properties. Nano-ZnO and various magnetic ferrite (B1171679) nanoparticles (e.g., SrFe₁₂O₁₉, CuFe₂O₄) have been employed as efficient, heterogeneous, and often recyclable catalysts for pyrazole synthesis, frequently in green solvents like water or under solvent-free conditions. mdpi.comresearchgate.netnih.govrsc.org

Organocatalysis: Simple organic molecules can act as effective catalysts. Piperidine, pyrrolidine, and imidazole have been used to catalyze the condensation steps in pyrazole and fused-pyrazole synthesis. acs.orgmdpi.com

Transition Metal Catalysis: Rhodium-based catalysts have been used in three-component reactions involving enaminones, aryl hydrazine hydrochlorides, and alkynes to produce highly substituted pyrazoles through a cascade of pyrazole annulation and C-H activation. nih.govacs.orgacs.org

| Catalyst | Starting Materials | Product Type | Key Features | Reference |

| Yb(PFO)₃ | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | Mild, highly efficient, good regioselectivity | beilstein-journals.orgnih.gov |

| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | 1,3,5-substituted pyrazoles | Green protocol, aqueous media, excellent yield | nih.gov |

| Rhodium(III) | Enaminones, hydrazines, alkynes | N-(o-alkenylaryl) pyrazoles | Three-component, chemo-selective C-H addition | nih.govacs.org |

| (TBA)₂S₂O₈ | Aldehydes, arylhydrazines, β-diketones | Fully substituted pyrazoles | Solvent-free, activates hydrazone intermediate | rsc.org |

One-Pot and Multicomponent Reactions Towards this compound Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine several reaction steps into a single operation without isolating intermediates. mdpi.comnih.gov This approach reduces waste, saves time and resources, and allows for the rapid assembly of complex molecules from simple precursors. beilstein-journals.orgmdpi.com The synthesis of pyrazole derivatives is particularly well-suited to MCR strategies.

A three-component synthesis of 5-aminopyrazole-4-carbonitriles has been reported, involving the condensation of a phenyl hydrazine, an aldehyde, and malononitrile (B47326) in an aqueous medium using a recyclable polymer catalyst. rsc.org A similar strategy could be adapted for the target molecule. For example, a three-component reaction of (4-fluorophenyl)hydrazine, an aldehyde, and malononitrile is a viable route to produce a 5-aminopyrazole core. rsc.orgnih.gov

Furthermore, four-component reactions are widely used to synthesize fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.orgnih.govmdpi.com These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and a hydrazine, often proceeding through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization steps. beilstein-journals.orgmdpi.com These MCRs highlight the power of this approach to build molecular complexity efficiently.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | Aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino pyrazole derivatives | rsc.org |

| Three-component | Vinyl azide, aldehyde, tosylhydrazine | Base | 3,4,5-trisubstituted 1H-pyrazoles | nih.gov |

| Four-component | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine | Piperidine, aqueous media | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Three-component | Enaminones, hydrazines, alkynes | Rhodium(III) | N-(o-alkenylaryl) pyrazoles | nih.govacs.org |

Solid-Phase Synthesis Techniques for Pyrazol-3-ol Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of compound libraries for high-throughput screening. The methodology involves anchoring a starting material to an insoluble polymer support (resin), carrying out a sequence of reactions on the support, and finally cleaving the desired product from the resin. A key advantage is the simplified purification process, as excess reagents and by-products are simply washed away by filtration.

While literature specifically detailing the solid-phase synthesis of this compound is scarce, the principles can be readily applied. For instance, a synthetic route was proposed involving a 5-aminopyrazole functionalized with a carboxylic acid, which could then be coupled to a Wang resin for further solid-phase manipulations. chim.it

A general strategy for the SPS of pyrazol-3-ol derivatives could involve:

Anchoring: Immobilizing either the (4-fluorophenyl)hydrazine component or a suitable β-dicarbonyl precursor onto a solid support.

Reaction: Treating the resin-bound starting material with the other necessary reagents in solution to effect the cyclization reaction on the solid phase.

Cleavage: Releasing the final this compound product from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

Another related approach involves the use of solid-supported reagents or catalysts, such as solid-phase vinyl alcohol (SPVA), which acts as a heterogeneous catalyst that can be easily filtered off after the reaction, simplifying the workup process. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, including pyrazole derivatives. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular skeleton and the position of substituents.

In the ¹H NMR spectrum of a typical this compound scaffold, distinct signals are expected. The protons on the 4-fluorophenyl ring typically appear as a set of multiplets or doublets in the aromatic region (δ 7.0–8.0 ppm). The single proton on the pyrazole ring (H-4) would likely resonate as a singlet, while the protons of the amino group (-NH₂) would produce a broad singlet. The hydroxyl (-OH) proton also presents as a broad singlet, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The carbon atoms of the pyrazole ring show characteristic shifts, with the C-3 carbon bearing the hydroxyl group and the C-5 carbon attached to the amino group appearing at distinct downfield positions. Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool, showing a characteristic signal for the fluorine on the phenyl ring, with coupling to adjacent protons (¹H-¹⁹F coupling) further confirming the substitution pattern.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment. semanticscholar.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for piecing together the molecular framework and confirming the connectivity between the fluorophenyl ring and the pyrazole core. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole H-4 | ¹H | 5.5 - 6.5 | Singlet, position can vary with substitution. |

| Amino (-NH₂) | ¹H | 4.5 - 7.0 | Broad singlet, exchangeable with D₂O. |

| Hydroxyl (-OH) | ¹H | 9.0 - 12.0 | Broad singlet, exchangeable with D₂O. |

| Fluorophenyl | ¹H | 7.0 - 7.8 | Multiplets or two doublets of doublets. |

| Pyrazole C-3 | ¹³C | 155 - 165 | Bearing the -OH group. |

| Pyrazole C-4 | ¹³C | 80 - 95 | |

| Pyrazole C-5 | ¹³C | 145 - 155 | Bearing the -NH₂ group. |

| Fluorophenyl | ¹³C | 115 - 165 | Four distinct signals, including the C-F carbon showing a large ¹JCF coupling constant. |

Note: Data is extrapolated from published values for structurally similar aminopyrazole derivatives. rsc.orgresearchgate.net

Mass Spectrometry (MS) Applications in Derivatized this compound Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the exact molecular formula. semanticscholar.orgmdpi.com

Upon electron ionization (EI), the molecular ion ([M]⁺•) of a pyrazole derivative is formed. The subsequent fragmentation is often directed by the stability of the resulting ions and neutral losses. For pyrazole-based structures, common fragmentation pathways include the cleavage of the pyrazole ring itself and the loss of substituents. researchgate.net In the case of this compound, key fragmentation could involve the loss of CO (from the pyrazolol/pyrazolone tautomer), HCN, or radicals from the substituents. The presence of the stable 4-fluorophenyl group would likely lead to a prominent fragment corresponding to the fluorophenyl cation or related species. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Notes |

| [M]⁺• | C₉H₈FN₃O⁺• | Molecular Ion |

| [M - CO]⁺• | Loss of carbon monoxide | Characteristic of pyrazolone ring fragmentation. |

| [M - HCN]⁺• | Loss of hydrogen cyanide | Common fragmentation pathway for nitrogen heterocycles. |

| [C₆H₄F]⁺ | Fluorophenyl cation | A stable fragment resulting from cleavage of the N-Caryl bond. |

| [C₇H₅FN₂]⁺ | Loss of the amino and hydroxyl groups | Represents a significant structural fragment. |

Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry for pyrazole compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Pyrazol-3-ol Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. rsc.org The O-H stretching of the hydroxyl group would be visible as a broad band, often in the 3200-3600 cm⁻¹ range. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings occur in the 1450-1650 cm⁻¹ region. semanticscholar.org A strong absorption band corresponding to the C-F bond stretch is also expected, typically around 1200-1250 cm⁻¹. mdpi.com The potential for tautomerism to the keto form, 5-amino-1-(4-fluorophenyl)pyrazolidin-3-one, would introduce a strong C=O stretching band around 1680-1720 cm⁻¹, and theoretical calculations are often employed to help distinguish between tautomeric forms. jocpr.com

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyrazole/Phenyl Rings | C=N, C=C Stretch | 1450 - 1650 |

| Fluoroaromatic | C-F Stretch | 1200 - 1250 |

| Keto Tautomer | C=O Stretch | 1680 - 1720 (if present) |

Note: Values are typical ranges for the specified functional groups. rsc.orgmdpi.com

X-ray Diffraction Analysis of Crystalline this compound Structures

While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction provides the only means of directly observing the three-dimensional structure of a molecule in the solid state with atomic resolution. nih.gov This technique yields precise data on bond lengths, bond angles, and torsion angles, offering definitive proof of structure and stereochemistry.

For derivatives of this compound that form suitable crystals, X-ray analysis can confirm the planarity of the pyrazole ring and determine the relative orientation of the 4-fluorophenyl substituent. nih.gov A key parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring, which is often found to be non-zero, indicating a twisted conformation. researchgate.netnih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding the solid-state properties of the material.

Table 4: Representative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Description | Typical Value/Observation |

| Crystal System | The symmetry of the unit cell | e.g., Triclinic, Monoclinic |

| Space Group | The specific symmetry elements | e.g., P-1, P2₁/c |

| Dihedral Angle | Angle between pyrazole and phenyl rings | 35 - 70° |

| Hydrogen Bonding | Intermolecular interactions | N-H···N, N-H···O, O-H···N motifs are common. |

| Bond Lengths/Angles | Precise geometric parameters | Conforms to standard values for sp² hybridized atoms. |

Note: Data based on published crystal structures of similar 1,5-disubstituted pyrazole derivatives. researchgate.netnih.gov

Conformational Analysis of this compound Through Spectroscopic Methods

While a crystal structure provides a static snapshot, molecules in solution are often conformationally flexible. For this compound, the primary source of conformational isomerism (or rotamers) is the rotation around the single bond connecting the pyrazole nitrogen (N-1) to the 4-fluorophenyl ring. rsc.org

Spectroscopic methods, in conjunction with computational chemistry, are used to study this flexibility. The potential energy surface of the molecule can be scanned by rotating the C-N bond using Density Functional Theory (DFT) calculations to identify low-energy, stable conformers. rsc.org These different conformers may be distinguishable by NMR spectroscopy, particularly at low temperatures where their interconversion slows down. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons between the two rings, providing experimental evidence for the dominant conformation in solution. mdpi.com IR spectroscopy can also be sensitive to conformational changes, as different rotamers may exhibit slight shifts in their vibrational frequencies. iu.edu.sa This analysis is crucial for understanding how the molecule's shape might influence its interactions in a dynamic environment.

Derivatization and Structure Activity Relationship Sar Studies of 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol

Functionalization at the Amino Group (N5-Position)

The exocyclic amino group at the N5-position of the pyrazole (B372694) ring is a critical determinant of the biological activity of this class of compounds. Its basicity and hydrogen-bonding capacity make it a key interaction point with biological targets. Consequently, a significant body of research has been dedicated to its functionalization, including acylation and alkylation, to probe the SAR at this position.

Research on structurally related 5-aminopyrazole derivatives has demonstrated that the N5-amino group is essential for potent biological activity. For instance, in a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, an X-ray crystal structure of a compound bound to its target protein revealed a unique hydrogen bond between the exocyclic amine and a threonine residue, which is believed to contribute significantly to the compound's selectivity. nih.gov

Derivatization of the N5-amino group, for example through acylation, has been shown to modulate the activity of 5-aminopyrazole analogs. The introduction of various acyl groups can alter the electronic properties and steric bulk at this position, thereby influencing binding affinity and selectivity for the target. A mini-review of 5-amino-N-substituted pyrazoles highlights their versatility as building blocks for a wide range of bioactive molecules, underscoring the importance of modifications at this site. ekb.eg

| Modification at N5-Position | General Effect on Activity | Rationale |

| Unsubstituted (-NH2) | Often essential for high potency | Forms key hydrogen bonds with target residues. |

| Acylation (-NHCOR) | Modulates activity; can increase or decrease potency | Alters electronic and steric properties, influencing target binding. |

| Alkylation (-NHR) | Can influence selectivity and pharmacokinetic properties | Modifies lipophilicity and potential for steric interactions. |

This table provides a generalized summary based on studies of related 5-aminopyrazole scaffolds. Specific effects can vary depending on the target and the nature of the substituent.

Substituent Effects on the Phenyl Ring (C4'-Position Fluorine and Beyond)

The fluorine atom at the C4'-position can influence the molecule's conformation, metabolic stability, and binding affinity through various mechanisms, including:

Electronic Effects: The high electronegativity of fluorine can alter the electron density of the phenyl ring and, consequently, the entire molecule, which can impact interactions with the biological target.

Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic degradation, which can improve the pharmacokinetic profile of the compound.

Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

While the 4-fluoro substituent is prevalent, studies on related pyrazole scaffolds have explored the impact of other substituents on the phenyl ring. For example, research on 5-amino-1-((4-chlorophenyl)...)-1H-pyrazole-4-carbonitrile suggests that other halogens can also be well-tolerated and contribute to activity. nih.gov Furthermore, investigations into pyrazole derivatives with a 3-fluorophenyl group indicate that the position of the fluorine atom can significantly impact the biological activity. nih.gov A comparative analysis of different substituents on the phenyl ring is essential for a comprehensive understanding of the SAR in this region.

| Phenyl Ring Substituent | Observed/Potential Impact on Activity |

| 4-Fluoro | Generally associated with good activity and metabolic stability. |

| 4-Chloro | Can also lead to potent compounds, suggesting tolerance for larger halogens. |

| 3-Fluoro | Positional isomerization of the fluorine atom can significantly alter biological activity. |

| Other substituents (e.g., -CH3, -OCH3) | Would be expected to modulate lipophilicity and steric interactions, with varied effects on activity. |

This table is a compilation of findings from various studies on N-phenylpyrazole derivatives and provides a predictive framework for the target compound.

Modifications of the Pyrazol-3-ol Ring System (e.g., N1, C3, C4 positions)

While specific studies on the O-alkylation of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol are not extensively reported in the reviewed literature, general principles of medicinal chemistry suggest that converting the hydroxyl group to an ether linkage (-OR) could have several consequences:

Loss of a Hydrogen Bond Donor: The hydroxyl group can act as a hydrogen bond donor, and its removal through alkylation could disrupt a key interaction with the target, potentially leading to a decrease in potency.

Introduction of Steric Bulk: The size of the alkyl group (R) can introduce steric hindrance, which may be either beneficial or detrimental to binding, depending on the topology of the target's active site.

Increased Lipophilicity: O-alkylation generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic properties.

Modifications at other positions of the pyrazole ring, such as the N1 and C4 positions, are also crucial for defining the SAR. The nature of the substituent at the N1-position (in this case, the 4-fluorophenyl group) is a major determinant of activity, as discussed in the previous section. The C4 position, being adjacent to the amino group, is also a site where substitution could modulate the electronic and steric properties of the molecule, thereby influencing its biological profile.

Synthesis of Heterocyclic Fused Derivatives of this compound

The 5-aminopyrazole moiety is a versatile precursor for the synthesis of a variety of fused heterocyclic systems, many of which exhibit significant biological activities. The presence of the amino group and the adjacent endocyclic nitrogen atom allows for the construction of fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net

The general synthetic strategy involves the reaction of the 5-aminopyrazole with a suitable three-carbon electrophile, which can cyclize to form the pyrimidine ring. Various reagents and conditions have been employed to achieve this transformation, leading to a diverse range of substituted pyrazolo[3,4-d]pyrimidines. researchgate.net The nature of the substituents on the newly formed pyrimidine ring can be varied depending on the choice of the cyclizing agent, allowing for further exploration of the SAR of the fused system.

While specific examples starting from this compound are not explicitly detailed in the provided literature, the general reactivity of 5-aminopyrazoles suggests that it would be a suitable substrate for such transformations. The presence of the C3-hydroxyl group might require protection prior to the cyclization reaction or could potentially participate in the reaction, leading to novel fused systems.

| Fused Heterocycle | General Synthetic Precursor | Potential Biological Significance |

| Pyrazolo[3,4-d]pyrimidine | 1,3-Dicarbonyl compounds, β-ketoesters, etc. | Analogs of purines, often exhibit kinase inhibitory activity. |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminones, 1,3-diketones | Diverse biological activities including anticancer and anti-inflammatory. |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated carbonyl compounds | Kinase inhibitors, CNS active agents. |

This table illustrates the potential for synthesizing fused heterocyclic systems from 5-aminopyrazole precursors.

Computational and Cheminformatic Approaches in Predicting SAR for this compound Analogues

Computational and cheminformatic tools are increasingly being employed to rationalize and predict the SAR of drug candidates, thereby accelerating the drug discovery process. For analogues of this compound, methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the structural requirements for biological activity. nih.govresearchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets. nih.gov These models can help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with potency, guiding the design of new analogues with improved activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. semanticscholar.orgunar.ac.idekb.egzsmu.edu.ua For derivatives of this compound, docking studies can elucidate the binding mode within the active site of a target protein. This can help to explain the observed SAR and guide the rational design of new compounds with enhanced binding affinity. For instance, docking studies on related 5-aminopyrazole inhibitors have highlighted the importance of the N5-amino group in forming hydrogen bonds with the target protein, a finding that is consistent with experimental data. nih.gov

The integration of these computational approaches with experimental synthesis and biological evaluation provides a powerful strategy for the optimization of lead compounds based on the this compound scaffold.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol Derivatives

Enzyme Inhibition Potency and Selectivity Studies

The structural framework of 5-aminopyrazole derivatives has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. The strategic placement of substituents allows for fine-tuning of interactions within the active or allosteric sites of target enzymes, leading to significant modulation of their catalytic activity.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases. Derivatives of the 5-aminopyrazole scaffold have been identified as notable kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase.

One prominent derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (also known as RO3201195), has been identified as a highly selective and potent inhibitor of p38 MAP kinase. nih.gov Mechanistic studies confirmed that this compound binds within the ATP-binding pocket of the unphosphorylated p38α isoform. X-ray crystallography revealed a key interaction contributing to its selectivity: a unique hydrogen bond forms between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the enzyme's active site. nih.gov This specific interaction underscores the importance of the 5-amino group in achieving high-affinity binding and selectivity for p38 MAP kinase over other kinases.

Table 1: In Vitro Kinase Inhibition by a 5-Aminopyrazole Derivative

| Compound | Target Enzyme | Potency (IC₅₀) | Mechanism of Action |

|---|

Note: The specific IC₅₀ value for RO3201195 was not available in the cited abstract.

Beyond kinases, 5-aminopyrazole derivatives have demonstrated inhibitory activity against proteases, which are essential for processes like protein turnover and signal transduction. Recent research has focused on their ability to modulate the activity of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that plays a role in cancer and immune responses.

A library of novel 5-aminopyrazole compounds was synthesized and evaluated for USP7 inhibition. These studies showed that several derivatives block USP7 enzyme activity in a dose-dependent manner. The potency of these inhibitors was found to be significantly influenced by the substituents on the pyrazole (B372694) core. For instance, derivative 1d , which features a meta-trifluoromethylphenyl group, was identified as the most active compound in the series, with an IC₅₀ value of 1.4 µM, showcasing a significant improvement over the initial lead compound. This highlights the tunability of the scaffold for achieving potent protease inhibition.

Table 2: In Vitro USP7 Inhibition by 5-Aminopyrazole Derivatives

| Compound ID | R Group | Target Enzyme | Potency (IC₅₀) |

|---|---|---|---|

| STIRUR-41 (Lead) | - | USP7 | 10.3 µM |

| 1a | Phenyl | USP7 | 4.8 µM |

| 1b | 4-Fluorophenyl | USP7 | 5.3 µM |

| 1c | 4-Chlorophenyl | USP7 | 2.0 µM |

| 1d | 3-(Trifluoromethyl)phenyl | USP7 | 1.4 µM |

While the pyrazole scaffold is known to be active against various enzyme classes, detailed in vitro studies focusing on the inhibition of hydrolases, such as fatty acid amide hydrolase (FAAH), by derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol are not extensively reported in the publicly available scientific literature. Further research is required to determine the potential and mechanisms of interaction between these specific compounds and the active sites of hydrolase enzymes.

Receptor Binding Assays and Ligand-Receptor Interaction Studies

The versatility of the 5-aminopyrazole structure also extends to its interaction with cell surface receptors, including G protein-coupled receptors (GPCRs) and ion channels, which are pivotal in signal transduction and neuronal communication.

Derivatives of 5-aminopyrazole have been successfully developed as high-affinity ligands for GPCRs, demonstrating their potential as receptor antagonists.

Neuropeptide Y5 (NPY Y5) Receptor: A series of 1,3-disubstituted-5-aminopyrazoles were investigated for their affinity to the human neuropeptide Y5 (NPY Y5) receptor, a target for metabolic disorders. Structure-activity relationship (SAR) studies led to the discovery of several derivatives with high binding affinity. Notably, compounds featuring specific sulfonamide moieties at the 3-position of the pyrazole ring displayed potent antagonism, with IC₅₀ values well into the nanomolar range. This indicates a strong and specific interaction with the receptor's binding pocket.

Table 3: In Vitro Binding Affinity of 5-Aminopyrazole Derivatives at the Human NPY Y5 Receptor

| Compound ID | Description | Target Receptor | Potency (IC₅₀) |

|---|---|---|---|

| Compound 19 | Arylpyrazole derivative | NPY Y5 | < 20 nM |

| Compound 45 | Arylpyrazole derivative | NPY Y5 | < 20 nM |

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The 5-aminopyrazole scaffold has also been utilized to develop antagonists for the CRF1 receptor, which is implicated in stress-related disorders. These compounds act by blocking the binding of the endogenous corticotropin-releasing factor, thereby modulating the stress response pathway. The development of potent non-peptide antagonists based on this scaffold underscores its utility in targeting complex GPCRs.

The 5-aminopyrazole core structure has been explored for its potential to modulate the function of ligand-gated ion channels, particularly the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. This receptor is a chloride ion channel that plays a central role in mediating inhibitory neurotransmission in the central nervous system.

Research into novel 4-aryl-5-amino-1-phenylpyrazoles has been conducted to assess their potency at the GABA receptor. In vitro assays are employed to explore the potential for these compounds to act as channel blockers and to determine their selectivity for insect versus mammalian GABA receptors. This line of investigation suggests that the 5-aminopyrazole scaffold can be tailored to interact with the allosteric binding sites on the GABA-A receptor complex, thereby modulating chloride ion flux. However, specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for derivatives of this compound at GABA-A receptors are not detailed in the readily available literature, indicating a need for further quantitative studies in this area.

Nuclear Receptor Ligand Affinity

The interaction of pyrazole derivatives with nuclear receptors is an area of growing interest, particularly in the context of cancer therapy. Molecular docking studies have been employed to predict and analyze the binding affinity of these compounds to specific receptors.

One study investigated a series of pyrazole derivatives for their potential to inhibit Estrogen Receptor Alpha (ERα), a key target in breast cancer treatment. thesciencein.org A newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , demonstrated a significant binding affinity for ERα, comparable to the native ligand 4-hydroxy-tamoxifen (4-OHT). thesciencein.orgmdpi.com This suggests that the pyrazole scaffold can be effectively oriented within the ligand-binding pocket of ERα, interacting with key amino acid residues like Arg394 and Glu353. mdpi.com

Similarly, another molecular docking study evaluated various substituted pyrazole derivatives, including those with 4-fluoro, 4-amino, and 4-hydroxy groups, against ERα. The results indicated that these derivatives are potent when compared to the standard 4-hydroxy-tamoxifen, suggesting their potential for further development in breast cancer therapy. thesciencein.org

In the realm of prostate cancer, a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their activity as androgen receptor (AR) antagonists. nih.gov Several of these compounds showed potent capabilities in downregulating the prostate-specific antigen (PSA), a target gene of the androgen receptor. nih.gov Notably, compound 10e from this series demonstrated selective inhibition of LNCaP prostate cancer cell growth and a significant PSA downregulation rate of 46%. nih.gov

| Derivative | Target Receptor | Finding |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | Binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM in docking studies. mdpi.com |

| 3-(4-fluorophenyl)-1H-pyrazole derivative (10e ) | Androgen Receptor (AR) | Showed a 46% downregulation rate of Prostate-Specific Antigen (PSA) in LNCaP cells. nih.gov |

| C(5) piperidinyl-ethoxy-substituted pyrazole | Estrogen Receptor α/β | Acts as an antagonist on both ERα and ERβ, with a 20-fold higher binding affinity for ERα. nih.gov |

Cellular Pathway Modulation in In Vitro Models

Derivatives of 5-aminopyrazole have been extensively studied for their ability to modulate key cellular signaling pathways involved in inflammation, proliferation, and apoptosis. A significant focus has been on their role as kinase inhibitors.

Inflammation Pathways: A notable derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) , was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.govmdpi.com The p38 MAP kinase pathway is central to the production of inflammatory cytokines like TNF-α. The unique binding mode of this compound series involves a hydrogen bond between the exocyclic amine of the pyrazole and threonine 106 of the p38 protein, which contributes to its high selectivity. nih.gov Other pyrazole urea-based compounds, such as BIRB 796 , also act as potent p38 inhibitors by stabilizing a conformation of the kinase that is incompatible with ATP binding. nih.govcolumbia.eduresearchgate.net

Proliferation and Apoptosis Pathways: The anticancer properties of pyrazole derivatives are often linked to their ability to induce apoptosis and arrest the cell cycle. rsc.org

Apoptosis Induction: Studies have shown that pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.govwaocp.org For instance, one pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by increasing ROS levels and caspase 3 activity. nih.govwaocp.org Other studies on colon cancer cells (HT-29) revealed that pyrazole compounds induce apoptosis by increasing the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and enhancing the cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net A novel pyrazole, PTA-1, was also shown to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3/7. nih.gov

Cell Cycle Arrest: Pyrazole compounds can halt the proliferation of cancer cells by interfering with the cell cycle. One derivative was observed to cause cell cycle arrest in the S phase in MDA-MB-468 cells. waocp.org Another study identified a pyrazole that induced a drastic increase in the G2/M cell population in HT-29 cells. rsc.org

Kinase Inhibition: Beyond p38, pyrazole derivatives inhibit a range of kinases crucial for cancer cell survival and proliferation, including JAK1/JAK2, c-Met, ALK, and various cyclin-dependent kinases (CDKs). nih.gov

| Derivative/Class | Pathway/Target Modulated | In Vitro Model | Effect |

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38 MAP Kinase | Human cell lines | Highly selective inhibition of the inflammatory pathway. nih.govmdpi.com |

| Pyrazole urea-based compounds (e.g., BIRB 796) | p38 MAP Kinase | Recombinant human p38 | Potent inhibition by stabilizing an inactive kinase conformation. nih.govcolumbia.edu |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ) | Apoptosis, ROS production, Caspase 3 | MDA-MB-468 breast cancer | Induces apoptosis via ROS generation and caspase 3 activation. nih.govwaocp.org |

| Tospyrquin and Tosind (condensed pyrazoles) | Apoptosis (Bax, Bcl-2, Caspases 8/9, PARP-1) | HT-29 colon cancer | Induces apoptosis through both extrinsic and intrinsic pathways. researchgate.net |

| Pyrazole derivative PTA-1 | Apoptosis (Caspase-3/7), Tubulin Polymerization | MDA-MB-231 breast cancer | Induces apoptosis and inhibits tubulin polymerization. nih.gov |

| Ferrocene-pyrazole hybrid 47c | Proliferation | HCT-116, HL60 cancer cells | High anticancer activity with IC50 values of 3.12 µM and 6.81 µM. rsc.org |

Antimicrobial Activity Investigations Against Bacterial and Fungal Strains (in vitro)

The pyrazole scaffold is a key component in the development of new antimicrobial agents. Numerous studies have demonstrated the in vitro efficacy of 5-aminopyrazole derivatives and related structures against a wide range of bacterial and fungal pathogens.

Antibacterial Activity: Pyrazole derivatives have shown broad-spectrum antibacterial activity. In one study, novel pyrazole analogues were synthesized and screened, with compound 3 being exceedingly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL) and compound 4 showing high activity against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Another investigation of pyrazole derivatives containing an imidazothiadiazole moiety found several compounds with promising MIC values (4−8 μg/mL) against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas putida, Salmonella typhi) bacteria. researchgate.net

Antifungal Activity: The antifungal potential of pyrazole derivatives is also well-documented, particularly against opportunistic Candida species. researchgate.net Research on pyrazole carboxylic acid derivatives revealed that several molecules exhibited inhibitory effects on both standard and clinical strains of Candida albicans. researchgate.net In a separate study, compound 2 from a series of novel pyrazole analogues was found to be highly active against Aspergillus niger (MIC: 1 μg/mL), while compound 3 showed activity against Microsporum audouinii equipotent to the standard drug Clotrimazole (MIC: 0.5 μg/mL). nih.gov Furthermore, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives, which are structurally related to aminopyrazoles, confirmed their antifungal activity against Candida albicans and Candida krusei. nih.govresearchgate.net

| Derivative/Class | Target Organism | Activity (MIC) |

| Pyrazole analogue 3 | Escherichia coli (Gram-) | 0.25 µg/mL. nih.gov |

| Pyrazole analogue 4 | Streptococcus epidermidis (Gram+) | 0.25 µg/mL. nih.gov |

| Pyrazole analogue 2 | Aspergillus niger (Fungus) | 1 µg/mL. nih.gov |

| Pyrazole analogue 3 | Microsporum audouinii (Fungus) | 0.5 µg/mL. nih.gov |

| Imidazothiadiazole-pyrazole derivatives (8ga, 8gc, 8gd ) | Various Bacteria (Gram+/-) | 4-8 µg/mL. researchgate.net |

| Pyrazoline derivative 9 | Staphylococcus aureus (MDR) | 4 µg/mL. mdpi.com |

| 5-aminoimidazole-4-carbohydrazonamide 2h | Candida albicans (Fungus) | 64 µg/mL. researchgate.net |

| 5-aminoimidazole-4-carbohydrazonamide 2l | Candida krusei (Fungus) | 8-16 µg/mL. researchgate.net |

Antioxidant and Radical Scavenging Capabilities of this compound Analogs

Derivatives of 5-aminopyrazole are recognized for their significant antioxidant and radical scavenging properties. dntb.gov.uamdpi.com These capabilities are evaluated through various in vitro assays that measure the compound's ability to neutralize free radicals and inhibit oxidative processes.

Radical Scavenging Activity: The most common method to assess this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. jmchemsci.com In one study, new 5-aminopyrazole derivatives were tested, with compounds 4b and 4c showing the best antioxidant activity percentages (AA%) of 27.65% and 15.47%, respectively. nih.gov Another investigation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives identified several compounds with excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays when compared to the standard ascorbic acid. nih.gov

Inhibition of ROS Production: Beyond direct radical scavenging, these compounds can inhibit the cellular production of reactive oxygen species (ROS). nih.gov Previously reported 5-aminopyrazolyl acylhydrazones have been shown to inhibit ROS production in human platelets with IC50 values in the low micromolar range. nih.govnih.gov This demonstrates a protective effect against cellular oxidative stress.

| Derivative/Class | Assay Type | Result |

| 5-Aminopyrazole 4b | DPPH | 27.65% Antioxidant Activity (AA%). nih.gov |

| 5-Aminopyrazole 4c | DPPH | 15.47% Antioxidant Activity (AA%). nih.gov |

| Pyrazoline 2b | DPPH | SC50 value of 9.91 µg/mL. lew.ro |

| Pyrazolines 2a and 2b | ABTS | More potent radical scavenging activity than standard BHT. lew.ro |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, Superoxide Scavenging | Excellent radical scavenging activity compared to ascorbic acid. nih.gov |

| 5-aminopyrazolyl acylhydrazones | ROS Production (in human platelets) | Inhibition with IC50 values in the low micromolar range. nih.govnih.gov |

Computational Chemistry and Molecular Modeling of 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a deep understanding of its fundamental chemical properties. These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic descriptors. nih.govdntb.gov.ua

The electronic properties of pyrazole (B372694) derivatives are of significant interest. The pyrazole ring is known for its susceptibility to electrophilic substitution, primarily at the C4 position, while nucleophilic attacks tend to occur at the C3 and C5 positions. DFT calculations can quantify these tendencies by mapping the electron density and calculating the molecular electrostatic potential (MEP). The MEP visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), guiding the prediction of intermolecular interactions.

Key parameters derived from quantum chemical calculations for this compound and its derivatives would include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness can be calculated from the HOMO and LUMO energies, providing further insights into the molecule's reactivity.

Atomic Charges: The distribution of partial charges on each atom of the molecule can be determined, which is essential for understanding its polarity and interaction with other molecules.

Studies on similar pyrazole derivatives have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVTZ), to predict geometries, vibrational frequencies, and NMR chemical shifts with high accuracy compared to experimental data. nih.govresearchgate.net For instance, research on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine utilized DFT to analyze its tautomeric forms and predict its NMR spectra. nih.gov Similarly, calculations on other complex pyrazole systems have demonstrated the reliability of methods like CAM-B3LYP in reproducing experimental electronic absorption spectra. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on a Pyrazole Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The data in this table is illustrative for a generic pyrazole derivative and not specific to this compound, as direct published data is unavailable.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions within a biological environment, such as in solution or bound to a protein. For this compound, MD simulations would be crucial for understanding how it behaves in a physiological context.

When a ligand like this compound binds to a protein target, an MD simulation can be performed on the protein-ligand complex. This simulation tracks the movements of all atoms in the system over a period of nanoseconds to microseconds, revealing the stability of the binding pose predicted by molecular docking. It can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time.

For example, MD simulations could be used to:

Assess the stability of the binding of this compound derivatives to their protein targets, such as p38 MAP kinase.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Investigate the role of water molecules in mediating protein-ligand interactions.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand-protein interactions.

The 5-aminopyrazole scaffold is a well-established pharmacophore for kinase inhibitors, particularly for p38 MAP kinase. nih.govnih.gov A significant discovery in this area was a derivative of this compound, which was identified as a highly selective inhibitor of p38 MAP kinase. nih.gov X-ray crystallography of a related compound bound to p38α revealed that the exocyclic amino group of the pyrazole core forms a crucial hydrogen bond with the backbone of threonine 106 in the ATP binding site. nih.gov This interaction is thought to be a key determinant of the high selectivity for p38.

In a typical molecular docking study of this compound with a protein kinase like p38, the following steps would be taken:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).

Generation of a 3D conformation of the ligand.

Definition of the binding site on the protein.

Running the docking algorithm to generate a series of possible binding poses.

Scoring and ranking the poses based on their predicted binding affinity.

The results of such a study would provide a binding energy score, which estimates the strength of the interaction, and a detailed view of the binding mode, including all intermolecular contacts.

Table 2: Illustrative Molecular Docking Results of a 5-Aminopyrazole Inhibitor with p38 MAP Kinase

| Parameter | Value | Details |

| PDB ID of Target | 1A9U | Human p38 MAP kinase |

| Binding Energy | -9.5 kcal/mol | Predicted binding affinity |

| Key H-bonds | Amino group with Thr106, Carbonyl with Met109 | Essential for binding |

| Hydrophobic Interactions | Phenyl ring with Leu75, Val83, Ile141 | Contribute to affinity |

Note: The data in this table is representative of a typical 5-aminopyrazole inhibitor of p38 MAP kinase and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding which molecular properties are most important for activity.

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a set of analogs with varying substituents.

Calculating a range of molecular descriptors for each analog, which can be steric, electronic, or hydrophobic in nature.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the observed biological activity (e.g., IC50 values).

Studies on other pyrazole derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model their activity as kinase inhibitors. nih.govmdpi.com These models generate 3D contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are likely to increase or decrease activity. Such models can be highly predictive and offer significant guidance for the design of more potent inhibitors. nih.govijpsr.com

For example, a CoMFA and CoMSIA study on fused pyrazoles as p38α MAPK inhibitors yielded models with good predictive ability, highlighting the structural requirements for potent inhibition. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or from the protein-ligand complex. These models are then used to rapidly screen large compound databases to identify new potential hits with the desired features.

For inhibitors based on the this compound scaffold, a pharmacophore model would typically include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the pyrazole nitrogen or the hydroxyl group).

An aromatic ring feature (the fluorophenyl group).

Hydrophobic features.

Pharmacophore-based virtual screening has been successfully applied to discover new p38 MAP kinase inhibitors. nih.gov By developing a pharmacophore model from known inhibitors and using it to screen compound libraries, researchers have identified novel chemotypes with significant inhibitory activity. nih.gov This approach is a powerful tool for hit identification in the early stages of drug discovery.

ADMET Prediction for Research Guidance

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug candidate. Computational models for ADMET prediction are now widely used to flag potential liabilities early in the research process, allowing for modifications to be made to improve the compound's pharmacokinetic and safety profile.

For this compound, various ADMET properties can be predicted using online tools and specialized software. These predictions can provide guidance on its drug-likeness and potential for development.

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 193.18 g/mol | Favorable for oral absorption |

| LogP | 1.25 | Good balance of hydrophilicity and lipophilicity |

| H-bond Donors | 3 | Within typical range for drugs |

| H-bond Acceptors | 4 | Within typical range for drugs |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this isoform |

| Drug-likeness | ||

| Lipinski's Rule | Yes (0 violations) | Favorable drug-like properties |

| Bioavailability Score | 0.55 | Good potential for oral bioavailability |

Note: The data in this table was generated using a predictive model and should be considered as a guide for further experimental validation.

These computational predictions suggest that this compound has a promising drug-like profile, although potential inhibition of the CYP2C9 enzyme warrants further investigation.

Applications of 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol in Non Biological Chemical and Materials Science Contexts

Ligand Chemistry in Transition Metal Catalysis Involving Pyrazol-3-ol Scaffolds

The inherent structural features of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol, namely the amino and hydroxyl groups, along with the nitrogen atoms of the pyrazole (B372694) ring, make it a compelling candidate for ligand development in transition metal catalysis.

While direct studies on the use of this compound in asymmetric catalysis are not extensively documented, the broader class of functionalized pyrazoles is recognized for its potential in creating chiral ligands. The synthesis of formyl-substituted 4-phenyl-1H-pyrazoles has been identified as a promising route to generate asymmetric imine ligands. rsc.org This suggests that this compound could serve as a valuable precursor for developing novel chiral ligands. The amino group provides a reactive handle for the introduction of chiral auxiliaries, which could subsequently coordinate with metal centers to create catalysts for asymmetric transformations.

The formation of organometallic complexes with pyrazole-based ligands is a well-established area of research. For instance, pyrazole-4-carboxylic acid derivatives have been shown to react with titanocene (B72419) dichloride to form Cp₂Ti(ligand)₂ complexes. nih.gov Furthermore, fluorinated pyrazolyl-substituted nitronyl nitroxide radicals have been successfully used to synthesize heterospin complexes with transition metals like manganese, cobalt, nickel, and copper. mdpi.com These complexes exhibit interesting magnetic properties arising from the interaction between the metal ions and the radical ligand. mdpi.com Given these precedents, it is highly probable that this compound can act as a versatile ligand, coordinating to transition metals through its various donor sites to form stable organometallic complexes with potential applications in catalysis and materials science.

Interactive Data Table: Examples of Metal Complexes with Pyrazole-based Ligands

| Ligand | Metal Ion | Complex Formula | Key Findings | Reference |

| 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ti(IV) | Ti(C₅H₅)₂(C₁₁H₇F₃N₃O₂)₂ | Formation of a titanocene complex. | nih.gov |

| 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl | Mn(II), Co(II), Ni(II) | [M(hfac)₂L]₂ | Dimer structures with strong antiferromagnetic coupling between the metal and radical. | mdpi.com |

| 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl | Cu(II) | [Cu(hfac)₂L]ₙ | Chain-polymer structure with alternating magnetic fragments. | mdpi.com |

Coordination Chemistry and Supramolecular Assemblies of this compound

The hydrogen bonding capabilities of this compound are expected to drive the formation of intricate supramolecular architectures. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms and the hydroxyl group can act as both donors and acceptors.

Crystal structure analyses of related aminopyrazole derivatives have revealed the formation of two-dimensional networks through N-H···N hydrogen bonds. nih.gov Similarly, pyrazole carboxylic acids have been observed to form centrosymmetric dimers via O-H···O hydrogen bonds. nih.gov In another related structure, 1-(4-chlorophenyl)-1H-pyrazol-3-ol forms inversion dimers through pairs of O-H···N hydrogen bonds, creating R₂²(8) ring motifs. nih.gov These examples strongly suggest that this compound would self-assemble into well-defined supramolecular structures, potentially including sheets, chains, or more complex three-dimensional networks, which could be of interest in crystal engineering and the design of functional materials.

Potential in Polymer and Materials Science: Incorporation into Advanced Materials

The functional groups on this compound offer anchor points for its incorporation into polymeric structures or for its use as a building block in advanced materials. Pyrazoles are recognized as useful synthons for a variety of heterocyclic products with applications in agrochemicals and beyond. scirp.org

Furthermore, the nonlinear optical (NLO) properties of pyrazole derivatives are an active area of investigation. nih.gov The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (fluorophenyl) groups within the same molecule suggests that this compound could exhibit NLO properties, making it a candidate for inclusion in materials for optoelectronic applications. The ability to form ordered supramolecular assemblies could further enhance these properties.

Analytical Method Development for Research-Grade Quantification of this compound

High-performance liquid chromatography (HPLC) is a common technique for the analysis of pyrazole derivatives. For instance, 1-phenyl-3-methyl-5-pyrazolone can be analyzed by reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water, modified with an acid like phosphoric or formic acid. sielc.com A similar approach would likely be effective for this compound.

For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The development of an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters. Validation of the method would include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and stability, as is standard practice for analytical methods. mdpi.comnih.gov The use of a fluorophenyl-functionalized column in HPLC could also be explored to potentially enhance separation efficiency due to favorable interactions. selectscience.net

Future Directions and Emerging Research Avenues for 5 Amino 1 4 Fluorophenyl 1h Pyrazol 3 Ol Research

Unexplored Synthetic Pathways and Methodological Enhancements

While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, are well-established, future research should focus on more innovative and efficient strategies for synthesizing 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol and its analogs. mdpi.comzenodo.org The goal is to improve yield, regioselectivity, and structural diversity while adhering to the principles of green chemistry. researchgate.net

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. mdpi.com The synthesis of fluorinated diazoalkanes, key intermediates for pyrazole construction, has been successfully demonstrated in microreactors, paving the way for the continuous production of complex pyrazoles. mdpi.com

Novel Catalytic Systems: Exploring advanced catalysts could unlock new reaction pathways. This includes using nano-catalysts, such as nano-ZnO, which have shown high efficiency in pyrazole synthesis under environmentally friendly conditions. mdpi.com Transition-metal catalysts, particularly those based on copper, rhodium, and palladium, continue to be promising for C-N bond formation and cycloaddition reactions. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form complex products like 5-aminopyrazole-4-carbonitriles are highly desirable for their efficiency and atom economy. researchgate.net Developing an MCR for this compound would significantly accelerate the generation of diverse analog libraries.

C-H Activation: Direct functionalization of the pyrazole core or the phenyl ring through C-H activation would represent a major methodological advancement. This would allow for the late-stage modification of the scaffold, bypassing the need for pre-functionalized starting materials and enabling the rapid exploration of structure-activity relationships (SAR).

Expanding the Scope of Biological Target Identification for this compound Analogs

Pyrazole derivatives are known to interact with a wide array of biological targets, demonstrating anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov A significant future direction for this compound is the systematic screening of its analogs against a broader range of established and novel biological targets. The discovery of a related compound, RO3201195, as a highly selective p38 MAP kinase inhibitor underscores the potential of this scaffold. nih.gov

Future research should focus on identifying new molecular targets to uncover novel therapeutic applications. This involves moving beyond traditional targets to explore those implicated in emerging areas of disease biology.

Potential Biological Targets for Screening:

| Target Class | Specific Examples | Potential Therapeutic Area | References |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDK2, BRAF(V600E), Aurora Kinases, PCTAIRE family | Oncology | nih.govnih.govresearchgate.netmdpi.com |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Oncology | nih.govnih.gov |

| Immune Checkpoints | PD-1/PD-L1 | Immuno-oncology | acs.org |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Oncology | nih.gov |

| Viral/Bacterial Enzymes | DNA Gyrase, Viral Proteases | Infectious Diseases | nih.govmdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1) | Neurological Disorders | mdpi.com |

Advanced In Vitro Models for Mechanistic Elucidation of this compound Activity

To gain a deeper understanding of the biological activity and mechanism of action of this compound, research must move beyond conventional 2D cell culture systems. Advanced in vitro models that more accurately replicate human physiology are crucial for predicting in vivo responses. researchgate.net

Emerging models for future investigation:

3D Organoid and Spheroid Cultures: These models mimic the complex three-dimensional architecture and cell-cell interactions of native tissues and tumors. researchgate.net Using tumor spheroids derived from different cancer cell lines (e.g., HCT-116, MCF-7) can provide more relevant data on the antiproliferative and invasive potential of pyrazole analogs. nih.gov

Co-culture Systems: To study effects in a more complex biological context, co-culture models are essential. For instance, co-culturing cancer cells with immune cells (like T cells) can be used to evaluate the immunomodulatory effects of compounds targeting immune checkpoints like PD-1/PD-L1. acs.org

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of human organs provide a dynamic environment to study compound efficacy and metabolism. These platforms can offer insights into the pharmacokinetic and pharmacodynamic properties of the pyrazole derivatives.

FUCCI Cell Cycle Assays: Fluorescence Ubiquitination-based Cell Cycle Indicator (FUCCI) systems allow for real-time visualization of the cell cycle phases. This can be used to precisely determine if pyrazole analogs induce cell cycle arrest at specific phases, such as the G2/M arrest observed for some kinase inhibitors. mdpi.com

Interdisciplinary Research Integrating this compound into Novel Applications